molecular formula C18H16BrN3O3 B5968509 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B5968509
M. Wt: 402.2 g/mol
InChI Key: OEUUPQOACWDRJA-KEBDBYFISA-N
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Description

1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BHOPH, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BHOPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it has been proposed that 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to possess antioxidant properties and can scavenge free radicals. Additionally, 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the growth of tumor cells and possess antimicrobial activity.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is also soluble in a variety of solvents, which makes it easy to work with. However, one limitation of 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide. One potential direction is to investigate its potential as an anti-inflammatory agent. Another direction is to study its potential as an anticancer agent. Additionally, the development of new derivatives of 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide with improved pharmacological properties is an area of active research. Finally, the elucidation of the mechanism of action of 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is an important area of future research.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromophenylhydrazine in the presence of acetic acid. The resulting Schiff base is then reacted with pyrrolidine-2,5-dione to form 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide. The overall reaction scheme is shown below:

Scientific Research Applications

1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antioxidant effects. 1-(4-bromophenyl)-N'-(2-hydroxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to possess antitumor and antimicrobial properties.

properties

IUPAC Name

1-(4-bromophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c19-14-5-7-15(8-6-14)22-11-13(9-17(22)24)18(25)21-20-10-12-3-1-2-4-16(12)23/h1-8,10,13,23H,9,11H2,(H,21,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUPQOACWDRJA-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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